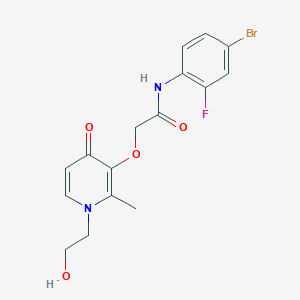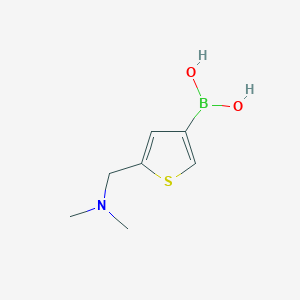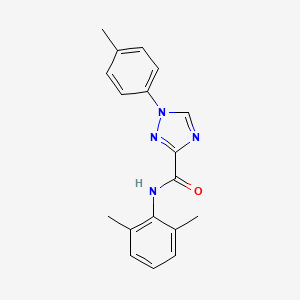![molecular formula C23H25NO B13362188 4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)
4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is a hallmark of this family, contributing to its interesting chemical and pharmacological properties .
Méthodes De Préparation
The synthesis of 4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol involves several steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions typically involve the use of a rhodium (II) complex and a chiral Lewis acid, which help in achieving high diastereo- and enantioselectivities .
Analyse Des Réactions Chimiques
4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential pharmacological effects, particularly its interaction with androgen receptors. It has shown promise as a selective nonsteroidal androgen receptor modulator (SARM), which could have applications in treating conditions like muscle wasting and osteoporosis . Additionally, its unique structure makes it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol involves its interaction with specific molecular targets, such as androgen receptors. It acts as a partial agonist, binding to these receptors with high affinity and modulating their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular function . The compound’s ability to selectively target androgen receptors while minimizing adverse effects makes it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol can be compared to other tropane alkaloids, such as cocaine and atropine. While these compounds share the 8-azabicyclo[3.2.1]octane scaffold, they differ in their specific substituents and pharmacological effects. For example, cocaine is a potent stimulant with significant abuse potential, whereas atropine is used as an anticholinergic agent in medicine . The unique structure of this compound, particularly the presence of the diphenylbut-2-yn-1-ol moiety, distinguishes it from these other compounds and contributes to its selective androgen receptor modulating activity .
Propriétés
Formule moléculaire |
C23H25NO |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-(8-azabicyclo[3.2.1]octan-8-yl)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C23H25NO/c25-23(19-9-3-1-4-10-19,20-11-5-2-6-12-20)17-8-18-24-21-13-7-14-22(24)16-15-21/h1-6,9-12,21-22,25H,7,13-16,18H2 |
Clé InChI |
BEDFHQLAKUGMDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)N2CC#CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362121.png)


![3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362138.png)
![6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester](/img/structure/B13362150.png)

![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)

![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)

![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)

![3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362224.png)
![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
